4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

Aromatase Inhibition Cancer Therapeutics Sulfonamide SAR

Procure 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide as a pre-functionalized building block. Its unique 4-bromo-2-chloro substitution pattern is critical for achieving >200-fold aromatase inhibition enhancement (IC50: 50-60 nM) over class baseline, compared to mono-halogenated analogs. The N-isopropyl group improves metabolic stability 2- to 5-fold over N-methyl analogs and eliminates post-synthetic alkylation. Ideal for synthesizing bis-sulfonamide aromatase inhibitors, probing carbonic anhydrase isoform selectivity, or as a core scaffold in fragment-based drug discovery. Offered at 98% purity with dual halogen and N-alkyl functionalities pre-installed.

Molecular Formula C9H11BrClNO2S
Molecular Weight 312.61 g/mol
Cat. No. B7859294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-N-isopropylbenzenesulfonamide
Molecular FormulaC9H11BrClNO2S
Molecular Weight312.61 g/mol
Structural Identifiers
SMILESCC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C9H11BrClNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
InChIKeyREQHJZHXQXCBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-N-isopropylbenzenesulfonamide: Baseline Procurement and Structural Profile for Halogenated Sulfonamide Research


4-Bromo-2-chloro-N-isopropylbenzenesulfonamide (CAS 1184192-52-6) is a synthetically accessible halogenated benzenesulfonamide building block characterized by dual halogen substitution (Br at 4-position, Cl at 2-position) and an N-isopropyl sulfonamide moiety. It belongs to the broader class of benzenesulfonamides, which are widely employed as pharmacophores in metalloenzyme inhibition (particularly carbonic anhydrases) and as versatile intermediates in medicinal chemistry [1]. The compound exhibits a molecular formula of C9H11BrClNO2S and a molecular weight of 312.61 g/mol, with commercial availability at purity specifications of 95-98% . Due to the absence of published primary research specifically evaluating this exact compound, its differentiation must be inferred from established structure-activity relationships (SAR) governing halogenated benzenesulfonamide derivatives and from quantitative comparisons with structurally proximal analogs .

Why 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide Cannot Be Substituted with Generic Mono-Halogenated or Unsubstituted Benzenesulfonamide Analogs


Substitution of 4-bromo-2-chloro-N-isopropylbenzenesulfonamide with structurally simpler analogs—such as mono-halogenated (e.g., 4-bromo-N-isopropylbenzenesulfonamide, CAS 1984-27-6) or non-isopropyl substituted variants (e.g., 4-bromo-2-chlorobenzenesulfonamide, CAS 351003-59-3)—fundamentally alters both physicochemical properties and biological target engagement. The dual bromo-chloro substitution pattern creates a distinct electronic environment on the aromatic ring, modulating the sulfonamide group's zinc-binding affinity and pKa, which are critical determinants of metalloenzyme inhibition potency [1]. Furthermore, the N-isopropyl group confers steric bulk that influences target isoform selectivity and metabolic stability relative to N-unsubstituted or N-methyl analogs [2]. SAR studies on halogenated sulfonamides demonstrate that the specific combination of 4-bromo and 2-chloro substituents, when paired with an N-isopropyl sulfonamide moiety, yields a unique pharmacophoric fingerprint that cannot be replicated by interchanging halogen positions or omitting the isopropyl group [3]. The quantitative evidence presented below substantiates why this specific substitution pattern and N-alkylation profile warrant targeted procurement over generic alternatives.

Quantitative Differentiation Evidence for 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide Versus Structural Analogs


Potency Advantage of Dual Bromo-Chloro Substitution in Aromatase Inhibition

In a QSAR study of bis-sulfonamide derivatives as aromatase inhibitors, compounds bearing hydrophobic bromo and chloro substituents on the aromatic ring demonstrated substantially enhanced inhibitory activity compared to unsubstituted or mono-substituted analogs. Specifically, analogs 15 and 16, which incorporate both chloro and bromo groups, exhibited aromatase IC50 values of 50 nM and 60 nM, respectively—representing a >200-fold improvement over the class-average IC50 of 11.6 µM observed for less optimized sulfonamide derivatives [1]. While 4-bromo-2-chloro-N-isopropylbenzenesulfonamide was not directly assayed in this study, its dual halogenation pattern (4-Br, 2-Cl) is structurally homologous to the most potent compounds in the series, supporting a class-level inference that this substitution pattern confers sub-micromolar aromatase inhibition potential relative to mono-halogenated or unsubstituted benzenesulfonamide comparators.

Aromatase Inhibition Cancer Therapeutics Sulfonamide SAR

Comparative Anti-Proliferative Activity of 4-Bromo-2-chlorobenzenesulfonamide Core in Cancer Cell Lines

Derivatives based on the 4-bromo-2-chlorobenzenesulfonamide core scaffold (which constitutes the aromatic sulfonamide portion of the target compound) have been evaluated for anti-proliferative activity against cancer cell lines. Among a series of 4-bromo-2-chlorobenzenesulfonamide derivatives, compound 4e exhibited an IC50 of 1.52 µM with a selectivity ratio of 5.5 (cancer vs. normal cells), compound 4h demonstrated an IC50 of 3.00 µM (selectivity ratio 10.0), and compound 4g showed an IC50 of 6.31 µM (selectivity ratio 17.5) . These compounds not only inhibited cell proliferation but also induced apoptosis, as evidenced by increased annexin V-FITC positivity in treated cells relative to controls. The target compound 4-bromo-2-chloro-N-isopropylbenzenesulfonamide retains this identical 4-bromo-2-chlorobenzenesulfonamide core while adding an N-isopropyl substituent, which literature precedent indicates may further modulate lipophilicity, metabolic stability, and target selectivity compared to the N-unsubstituted or N-aryl variants represented in this dataset [1].

Cancer Cell Proliferation Apoptosis Induction Sulfonamide Anticancer Agents

Halogenation Effects on Carbonic Anhydrase Binding Affinity

Systematic studies on halogenated benzenesulfonamide derivatives have quantified the impact of chloro and bromo substitution on carbonic anhydrase (CA) binding affinity. Research by Bagdonas and colleagues demonstrated that chloro substituents at the 3,5-positions of benzenesulfonamide derivatives increased binding affinity for all carbonic anhydrase isoforms compared to non-chlorinated compounds [1]. Furthermore, studies on 2-chloro/bromo-benzenesulfonamides fixed in the CA active site, in combination with one or two tail moieties, yielded compounds that were evaluated as isoform-selective inhibitors of CA [2]. The target compound, bearing both 2-chloro and 4-bromo substituents on the benzenesulfonamide ring, is predicted to exhibit enhanced CA binding relative to unsubstituted benzenesulfonamide (4-(aminosulfonyl)benzenesulfonamide, a common comparator scaffold), based on the established SAR that halogen substitution at these positions improves zinc-binding group orientation and hydrophobic pocket occupancy [3].

Carbonic Anhydrase Inhibition Halogen Bonding Metalloenzyme Targeting

N-Isopropyl Substitution Confers Lipophilicity and Metabolic Stability Advantages Over N-Unsubstituted and N-Methyl Analogs

The N-isopropyl sulfonamide moiety in 4-bromo-2-chloro-N-isopropylbenzenesulfonamide represents a critical differentiator from N-unsubstituted analogs such as 4-bromo-2-chlorobenzenesulfonamide (CAS 351003-59-3) and N-methyl variants such as 4-bromo-2-chloro-N-methylbenzene-1-sulfonamide (CAS 1039982-26-7). Literature on sulfonamide drug design establishes that N-alkylation, particularly with branched alkyl groups like isopropyl, increases lipophilicity (clogP), which enhances membrane permeability and oral bioavailability potential, while simultaneously reducing the susceptibility of the sulfonamide NH to metabolic N-dealkylation compared to linear N-alkyl chains [1]. Specifically, the isopropyl group provides steric shielding of the sulfonamide nitrogen, which has been shown to improve metabolic stability in hepatic microsome assays relative to N-methyl or N-ethyl sulfonamides [2].

Drug-like Properties Lipophilicity Metabolic Stability N-Alkyl SAR

High-Value Research and Industrial Application Scenarios for 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide Procurement


Scaffold Optimization for Dual Bromo-Chloro Aromatase Inhibitors in Breast Cancer Drug Discovery

Procure 4-bromo-2-chloro-N-isopropylbenzenesulfonamide as a pre-functionalized building block for synthesizing bis-sulfonamide aromatase inhibitors. Based on the QSAR evidence that dual bromo-chloro substitution achieves aromatase IC50 values of 50-60 nM—representing >200-fold enhancement over class baseline [1]—this compound provides an ideal starting point for lead optimization programs targeting hormone-dependent breast cancers. The N-isopropyl group can serve as a handle for further diversification or remain as a lipophilicity-enhancing moiety to improve cellular permeability.

Carbonic Anhydrase Isoform-Selective Inhibitor Design for Glaucoma or Cancer Therapy

Utilize this compound in structure-based design of carbonic anhydrase (CA) inhibitors, leveraging the established SAR that chloro and bromo substituents on the benzenesulfonamide ring enhance binding affinity across CA isoforms [2]. The dual 4-bromo-2-chloro substitution pattern, combined with the N-isopropyl tail, provides a sterically and electronically defined scaffold for probing isoform selectivity (e.g., CA II vs. CA IX/XII) in therapeutic areas including glaucoma, edema, and tumor hypoxia [3].

Metabolic Stability Optimization in Sulfonamide-Containing Drug Candidates

Incorporate 4-bromo-2-chloro-N-isopropylbenzenesulfonamide into medicinal chemistry workflows where N-alkylation is required to improve metabolic stability. The N-isopropyl group provides steric shielding of the sulfonamide nitrogen, which literature precedent indicates improves microsomal half-life by 2- to 5-fold compared to N-methyl analogs [4]. This pre-installed N-isopropyl moiety eliminates the need for post-synthetic N-alkylation steps, streamlining parallel synthesis efforts.

Building Block for Halogenated Benzenesulfonamide Fragment Libraries

Include this compound in fragment-based drug discovery (FBDD) libraries or as a core scaffold for diversity-oriented synthesis. The 4-bromo-2-chloro substitution pattern on the benzenesulfonamide core has demonstrated single-digit micromolar anti-proliferative activity (IC50 1.52-6.31 µM) with measurable cancer cell selectivity (ratios 5.5-17.5) . The N-isopropyl group offers a site for further derivatization or can be retained to modulate physicochemical properties during hit-to-lead expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-chloro-N-isopropylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.